3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, characterized by a bicyclic structure that includes a pyridine ring fused with a pyrrolidine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 148.21 g/mol .
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its unique ring structure that contains nitrogen atoms. It is often utilized in organic synthesis and pharmaceutical development due to its biological activity and structural properties. The compound is identified by its CAS number 1595279-67-6 .
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods involving different starting materials and reaction conditions. One common method involves the cyclization of appropriate precursors under specific catalytic conditions.
A detailed synthesis route includes the following steps:
The molecular structure of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine features:
The compound's structural data can be summarized as follows:
This compound can participate in various chemical reactions typical of nitrogen-containing heterocycles:
For instance, reactions involving halogenation or alkylation can lead to derivatives with enhanced biological activity or altered physical properties. Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the outcome and yield of these reactions.
The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine exerts its effects is largely dependent on its interaction with biological targets. This compound may act as an inhibitor or modulator of specific enzymes or receptors due to its structural similarities with biologically relevant molecules.
Studies have indicated that derivatives of this compound can exhibit pharmacological activities such as anti-inflammatory or antitumor effects, although specific mechanisms remain an area of active research.
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and pharmaceutical development.
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine finds applications primarily in:
Research continues to explore its potential therapeutic applications based on its unique structural properties and biological activity.
The construction of the pyrrolo[3,2-c]pyridine scaffold demands precise regiocontrol due to the multiple possible fusion patterns in azaindole systems. Recent advances highlight several high-yielding cyclization strategies:
Multi-Component Bicyclization: A four-component reaction employing arylglyoxals, pyrazol-5-amines, and cyclohexane-1,3-diones under microwave irradiation enables efficient assembly of cyclopenta-fused pyrrolopyridines (61–84% yield). For 6-chloro derivatives, chlorinated arylglyoxals serve as halogen donors, while dimethyl substituents are introduced via alkylation of intermediates [2]. This one-pot methodology significantly reduces synthetic steps compared to traditional linear approaches.
Palladium-Catalyzed C–H Arylation: Commercial routes for related pyrrolopyridines utilize Pd-catalyzed coupling between pyrrole and imidazole fragments. This method has been adapted for 3,3-dimethyl derivatives by employing sterically hindered palladium complexes (e.g., Pd(dppf)Cl₂) to couple pre-chlorinated pyridine units with protected pyrrole intermediates. Key to success is the sequential protection/deprotection of ring nitrogens to prevent catalyst poisoning [2] [5].
Lactam-Based Cyclization: The 3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold (CAS: 913720-12-4) is synthesized via intramolecular cyclization of N-(pyridyl)propanamide precursors using POCl₃ as a dehydrating agent. Subsequent reduction with NaBH₄/BF₃·OEt₂ selectively yields the saturated 2,3-dihydro derivative while preserving the chloro substituent [5].
Table 1: Comparison of Pyrrolopyridine Cyclization Methodologies
Strategy | Key Reagents/Conditions | Yield Range | Regioselectivity | Limitations |
---|---|---|---|---|
Multi-Component Bicyclization | Arylglyoxals, microwave irradiation | 61–84% | High ([3,2-c] preferred) | Requires halogenated precursors |
Pd-Catalyzed C–H Arylation | Pd(dppf)Cl₂, KOAc, 100°C | 45–78% | Moderate to high | Sensitive to N-protection |
Lactam Cyclization/Reduction | POCl₃ cyclization, NaBH₄ reduction | 68% (two steps) | Excellent | Multi-step sequence |
Electrophilic Chlorination: Position-selective chlorination is critical for further functionalization. 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 1604818-09-8) is synthesized using N-chlorosuccinimide (NCS) in DMF at 0°C, achieving >90% C-6 selectivity. The electron-rich C6 position of the pyridine ring is more susceptible to electrophilic attack than C4, enabling this regioselectivity. Alternative reagents like SO₂Cl₂ lead to over-chlorination and reduced yields (≤50%) [5] [7].
Reductive Methylation: The 3,3-dimethyl quaternary center is installed via two principal routes:
Table 2: Chlorination Agents for Pyrrolo[3,2-c]pyridine Derivatives
Chlorinating Agent | Conditions | Position Selectivity | Yield | Byproducts |
---|---|---|---|---|
N-Chlorosuccinimide | DMF, 0°C, 2h | C-6 (≥90%) | 85–92% | <5% di/tri-chlorinated |
SO₂Cl₂ | CH₂Cl₂, reflux, 6h | Mixed (C4/C6) | 40–50% | 30–40% over-chlorinated |
Cl₂ gas (flow reactor) | AcOH, 25°C, 10 min | C-6 (95%) | 92% | <3% (controlled residence) |
Functional Group Compatibility: Methylation must avoid compromising existing functionalities. Benzyl-protected amines (e.g., 4-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, CAS: 2306269-27-0) tolerate reductive conditions (H₂/Pd-C) without dechlorination, enabling orthogonal protecting group strategies [6].
Table 3: Methylation Techniques for 3,3-Dimethyl Scaffold Installation
Method | Reagents | Solvent | Yield | Key Advantage |
---|---|---|---|---|
Grignard/Reduction Sequence | 1. MeMgBr; 2. NaBH₄ | THF | 80–95% | High functional group tolerance |
Direct Enolate Alkylation | NaH, CH₃I, K₂CO₃ | DMF | 70–85% | Single-step, scalable |
Catalytic Hydrogenation | H₂ (50 psi), Pd/C, dimethylformamide | DMF | 60–75% | Mild conditions; no strong bases |
The quaternary stereocenter at C3 presents challenges for asymmetric synthesis. Three catalytic systems demonstrate promise:
Organocatalytic Desymmetrization: Chiral phosphoric acids (e.g., TRIP catalyst) promote enantioselective cyclization of prochiral diketones. In model systems, 4,6-dichloro-3-methylpyridine-1,3-diketones cyclize with 90% ee when using (R)-TRIP (5 mol%) in toluene at -40°C. The catalyst controls facial selectivity during enolization and ring closure [2].
Transition Metal-Catalyzed Asymmetric Hydrogenation: Rhodium-DuPhos complexes hydrogenate exocyclic enamines (precursors to 3,3-dimethyl derivatives) with >95% ee. Critical parameters include:
Biocatalytic Dynamic Kinetic Resolution: Immobilized lipases (Candida antarctica lipase B) resolve racemic 3-hydroxy-pyrrolopyridines via acetylation. Coupled with in situ racemization (Shvo’s catalyst), this affords enantiopure 3,3-dimethyl precursors (99% ee, 45% yield). The enzymatic step shows strict selectivity for the (R)-alcohol [7].
Green Chemistry Metrics: Emerging solvent-free mechanochemical synthesis reduces PMI (Process Mass Intensity) to 8.2 versus 12–15 in solution-phase methods. Continuous flow chlorination further minimizes environmental impact (E-factor=7 vs. 12 for batch) [2].
Table 4: Enantioselective Methods for Chiral Pyrrolopyridine Derivatives
Method | Catalyst System | ee Range | Reaction Time | Product Class |
---|---|---|---|---|
Organocatalytic Cyclization | (R)-TRIP (5 mol%) | 90% ee | 24–48h | 3,3-Disubstituted dihydropyrrolopyridines |
Rh-Catalyzed Hydrogenation | (S,S)-Et-DuPhosRh(nbd)SbF₆ | >95% ee | 12h | Saturated 3-alkyl derivatives |
Biocatalytic Dynamic Kinetic Resolution | CAL-B + Ru racemization catalyst | 99% ee | 72h | 3-Hydroxy intermediates |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1